3,4,5-Trimethoxybenzamide
Overview
Description
3,4,5-Trimethoxybenzamide: is an organic compound with the molecular formula C10H13NO4 . It is a derivative of benzamide, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzamide, also known as Trimethobenzamide, primarily targets the chemoreceptor trigger zone (CTZ) . The CTZ is an area in the medulla oblongata of the brain that receives inputs from blood-borne drugs or hormones, and communicates with the vomiting center to induce vomiting .
Mode of Action
It is an antagonist of the D2 receptor , which means it blocks the activity of this receptor. By inhibiting the D2 receptor in the CTZ, it suppresses the transmission of emetic impulses to the vomiting center, thereby preventing nausea and vomiting .
Biochemical Pathways
This compound has been found to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway . This pathway plays a key role in cellular processes such as glucose metabolism and insulin signaling . Activation of this pathway by this compound enhances the capability of glycogen synthesis and glucose consumption .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy adult subjects . Following administration, the time to reach maximum plasma concentration (Tmax) was about half an hour . The relative bioavailability of the capsule formulation compared to the solution is 100% . The mean elimination half-life of this compound is 7 to 9 hours . Between 30 – 50 % of a single dose in humans is excreted unchanged in the urine within 48 – 72 hours .
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting . It achieves this by inhibiting the transmission of emetic impulses to the vomiting center via its action on the CTZ . Additionally, it has been found to ameliorate insulin sensitivity and glucose tolerance, potentially offering benefits in the management of conditions like diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, gender, and renal function . .
Biochemical Analysis
Biochemical Properties
3,4,5-Trimethoxybenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with antiarrhythmic agents . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the chemoreceptor trigger zone (CTZ) in the medulla oblongata, which is involved in conveying emetic impulses . This interaction can alter cellular responses to external stimuli, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s mechanism of action may involve the chemoreceptor trigger zone (CTZ), where it inhibits emetic responses . This inhibition is achieved through binding to specific receptors or enzymes, altering their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting emetic responses . At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound undergoes hepatic metabolism, resulting in the formation of metabolites such as trimethobenzamide N-oxide . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is distributed mainly into the liver, kidneys, and lungs in animals . It may interact with specific transporters or binding proteins, affecting its localization and accumulation within different tissues.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4,5-Trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound. The reaction conditions often include:
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Formation of 3,4,5-Trimethoxybenzoyl Chloride:
Reagents: 3,4,5-Trimethoxybenzoic acid, thionyl chloride
Conditions: Reflux in anhydrous conditions
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Formation of this compound:
Reagents: 3,4,5-Trimethoxybenzoyl chloride, ammonia or an amine
Conditions: Room temperature or slightly elevated temperatures
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous
Properties
IUPAC Name |
3,4,5-trimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNMTJKRHHLJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062841 | |
Record name | Benzamide, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3086-62-2 | |
Record name | 3,4,5-Trimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3086-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3086-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 3,4,5-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-TRIMETHOXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8L1O54TAS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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